molecular formula C18H23N5O B6788705 N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide

Cat. No.: B6788705
M. Wt: 325.4 g/mol
InChI Key: HSXYHCWQOQFWNA-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is a complex organic compound featuring an adamantane moiety linked to an imidazole structure. Adamantane, a polycyclic cage molecule, is known for its high symmetry and stability, making it a valuable scaffold in medicinal chemistry. The imidazole rings contribute to the compound’s potential biological activity, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-23-10-19-8-14(23)16(24)22-17-20-9-15(21-17)18-5-11-2-12(6-18)4-13(3-11)7-18/h8-13H,2-7H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXYHCWQOQFWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)NC2=NC=C(N2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide typically involves multiple steps:

  • Formation of the Adamantyl-Imidazole Intermediate

      Starting Materials: 1-adamantylamine and imidazole derivatives.

      Reaction Conditions: The adamantylamine is reacted with an imidazole derivative under acidic conditions to form the adamantyl-imidazole intermediate.

  • Carboxamide Formation

      Starting Materials: The adamantyl-imidazole intermediate and a carboxylic acid derivative.

      Reaction Conditions: The intermediate is then reacted with a carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can convert carbonyl groups to alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole rings can interact with metal ions in enzyme active sites, potentially leading to the inhibition of enzyme activity.

Medicine

In medicine, the compound’s adamantane moiety is of particular interest due to its lipophilicity and ability to enhance the pharmacokinetic properties of drugs. It is being investigated for its potential use in antiviral and anticancer therapies.

Industry

Industrially, the compound can be used in the development of new drug delivery systems. The adamantane moiety can act as an anchor in lipid bilayers, improving the stability and targeting of drug delivery vehicles.

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the imidazole rings can bind to metal ions in enzyme active sites, inhibiting their activity. This dual functionality makes it a potent inhibitor of various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.

    Rimantadine: Similar to amantadine, used for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantane structure.

Uniqueness

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is unique due to the combination of the adamantane and imidazole moieties. This combination provides a balance of lipophilicity and biological activity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

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